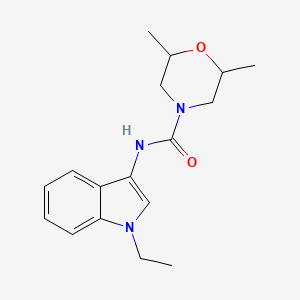![molecular formula C15H17ClN2O5 B6507148 2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide CAS No. 923233-20-9](/img/structure/B6507148.png)
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide
Übersicht
Beschreibung
The compound “2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and has a nitro group attached at the 5-position. The molecule also contains a 1,4-dioxaspiro[4.4]nonane group, which is a type of spirocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic ring and the various functional groups. The benzamide and nitro groups are likely to contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents used. The benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid. The nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the benzamide and nitro groups could affect the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
CNDN has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including 2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide-6-carboxylic acid, which is a potential inhibitor of the enzyme acetylcholinesterase. CNDN has also been used in the study of the biochemical and physiological effects of nitrobenzamides.
Wirkmechanismus
Mode of Action
The presence of a benzamide moiety suggests potential interactions with proteins or enzymes that recognize this structural feature .
Biochemical Pathways
The compound may influence various biochemical pathways due to its complex structure. The presence of a benzamide moiety and a dioxaspiro ring could potentially interact with multiple biochemical pathways. Without specific target identification, it is challenging to predict the exact pathways this compound may affect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its complex structure, it is likely to have unique pharmacokinetic properties. The presence of a benzamide moiety and a dioxaspiro ring could influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and a clear understanding of its mode of action, it is challenging to predict its cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
The use of CNDN in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, CNDN has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of nitrobenzamides. However, there are some limitations to the use of CNDN in lab experiments. It is a relatively new compound, and its effects on humans are not yet fully understood. In addition, CNDN has been shown to be toxic in high doses, so it should be used with caution in lab experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of CNDN. It could be used to study the effects of nitrobenzamides on other biochemical and physiological processes, such as the immune system. In addition, CNDN could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. CNDN could also be used to develop new compounds with improved properties, such as increased solubility or increased stability. Finally, CNDN could be used to study the effects of nitrobenzamides on the environment, as it has been shown to have toxic effects on aquatic organisms.
Synthesemethoden
CNDN can be synthesized using a two-step process. The first step involves the reaction of 5-nitrobenzamide with an excess of 1,4-dioxaspiro[4.4]nonan-2-ylmethyl chloride in the presence of potassium carbonate. This reaction results in the formation of 2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide. The second step involves the reaction of this compound with an excess of sodium hydroxide in the presence of ethanol. This reaction results in the formation of this compound.
Eigenschaften
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c16-13-4-3-10(18(20)21)7-12(13)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRHCLCADSWSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175871 | |
| Record name | 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923233-20-9 | |
| Record name | 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923233-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
![3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea](/img/structure/B6507083.png)

![2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6507105.png)
![2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B6507111.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-methylethanediamide](/img/structure/B6507125.png)
![N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(4-nitrophenyl)ethanediamide](/img/structure/B6507134.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507138.png)
![N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6507146.png)
sulfamoyl}benzamide](/img/structure/B6507152.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507154.png)